molecular formula C18H17F3N2O3 B2561386 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396843-79-0

1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2561386
CAS No.: 1396843-79-0
M. Wt: 366.34
InChI Key: IGFNUUOOHMISOI-UHFFFAOYSA-N
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Description

1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a hydroxychroman core linked via a methyl group to the urea moiety, which is further substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group on the phenyl ring is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which can improve metabolic stability and binding affinity .

Properties

IUPAC Name

1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-5-1-3-7-14(12)23-16(24)22-11-17(25)9-10-26-15-8-4-2-6-13(15)17/h1-8,25H,9-11H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFNUUOOHMISOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromanone ring can be reduced to form chromanol derivatives.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogenated compounds or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield chromanone derivatives, while reduction of the chromanone ring may produce chromanol derivatives.

Scientific Research Applications

1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various complex molecules.

    Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical studies.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The chromanone framework allows it to interact with various enzymes and receptors, modulating their activity. The trifluoromethylphenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous urea derivatives, focusing on substituents, molecular properties, and inferred biological activities.

Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (Target) 4-Hydroxychroman-methyl, 2-CF₃-phenyl ~357.3* Hydroxychroman enhances solubility; CF₃ improves stability. N/A
1-(2-(Trifluoromethyl)phenyl)-3-(4-(thiazolyl-piperazinylmethyl)phenyl)urea (11j) 2-CF₃-phenyl, thiazolyl-piperazinylmethyl 534.1 Thiazole and piperazine may enhance target binding; high synthetic yield (88.1%).
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (TRC-C596195) 4-Cl-3-CF₃-phenyl, 4-hydroxyphenyl 330.69 Chloro and hydroxyl groups balance lipophilicity; >95% purity.
1-(3-(Trifluoromethyl)phenyl)urea (83) 3-CF₃-phenyl ~291.2* Simplified structure; tested against MCF-7 cells (IC₅₀ not reported).
M64HCl (Kinase activator) 2-Morpholino-5-CF₃-phenyl, pyridin-4-yl-dimethylaminoethyl ~500.0* Water-soluble FAK activator; morpholino group aids solubility.

*Calculated based on molecular formula.

Substituent Effects on Activity and Stability

  • Trifluoromethyl Phenyl Groups : Compounds with CF₃-substituted phenyl rings (e.g., 11j, TRC-C596195) are prevalent in anticancer and antimicrobial agents due to improved metabolic stability and hydrophobic interactions . The target compound’s 2-CF₃-phenyl group may offer similar advantages.
  • Heterocyclic Additions : Thiazole-piperazine hybrids (e.g., 11j) and pyridine-ureas (e.g., compound 83) show enhanced binding to kinases or receptors, suggesting that the hydroxychroman group in the target compound could similarly modulate target engagement .

Key Research Findings

Substituent Positioning : The 2-CF₃-phenyl group in the target compound differs from the 3-CF₃-phenyl in compound 83, which may alter steric interactions with target proteins .

Hydroxychroman vs. Thiazole/Piperazine : The hydroxychroman core may offer superior antioxidant properties compared to thiazole-piperazine hybrids, which are more commonly associated with kinase inhibition .

Purity and Characterization : Compounds like TRC-C596195 () are rigorously characterized (>95% purity), underscoring the importance of analytical validation for the target compound .

Biological Activity

1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound with significant potential in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N2O3, with a molecular weight of 366.3 g/mol. The structure features a hydroxychroman moiety, a urea group, and a trifluoromethyl-substituted phenyl ring, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC18H17F3N2O3
Molecular Weight366.3 g/mol
CAS Number1396843-79-0

Research indicates that this compound exhibits biological activities primarily through the inhibition of specific enzymes and ion channels. Notably, it has been identified as an inhibitor of the sodium channel Nav 1.7, which plays a crucial role in pain signaling pathways. This inhibition can lead to analgesic effects, making the compound a candidate for pain management therapies .

Additionally, the hydroxychroman component is associated with antioxidant properties, which may enhance the therapeutic profile of the compound by mitigating oxidative stress .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of compounds similar to this compound against various cancer cell lines. For instance, derivatives of diaryl ureas have shown significant antiproliferative activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines .

The IC50 values for these compounds indicate their potency in inhibiting cancer cell proliferation. For example, one related compound demonstrated an IC50 value of 2.39 μM against A549 cells, comparable to established treatments like sorafenib .

Case Studies

Case Study 1: Analgesic Potential
In a study investigating the analgesic effects of sodium channel inhibitors, this compound was highlighted for its ability to reduce pain responses in animal models. The compound's efficacy was attributed to its selective inhibition of Nav 1.7 channels .

Case Study 2: Anticancer Activity
Another study assessed various urea derivatives for their anticancer properties using MTT assays. Among these, compounds structurally related to this compound exhibited significant growth inhibition in cancer cell lines, suggesting potential as lead compounds for further development .

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